molecular formula C11H22N2 B12235195 N-(cyclobutylmethyl)-1-methylpiperidin-4-amine

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine

Cat. No.: B12235195
M. Wt: 182.31 g/mol
InChI Key: HLKGTSBZYOUWTB-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom of a 1-methylpiperidin-4-amine structure. Piperidine derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H22N2/c1-13-7-5-11(6-8-13)12-9-10-3-2-4-10/h10-12H,2-9H2,1H3

InChI Key

HLKGTSBZYOUWTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with cyclobutylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclobutylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including interactions with various receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylmethyl-1-methylpiperidin-4-amine
  • N-cyclopentylmethyl-1-methylpiperidin-4-amine
  • N-cyclohexylmethyl-1-methylpiperidin-4-amine

Uniqueness

N-(cyclobutylmethyl)-1-methylpiperidin-4-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to other similar compounds.

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